molecular formula C15H15NO4S B1385943 N-Phenyl-N-(phenylsulfonyl)alanine CAS No. 1562417-33-7

N-Phenyl-N-(phenylsulfonyl)alanine

Cat. No.: B1385943
CAS No.: 1562417-33-7
M. Wt: 305.4 g/mol
InChI Key: ICJJOYMQPVKAGW-LBPRGKRZSA-N
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Description

Overview of Sulfonylated Amino Acid Derivatives

Sulfonylated amino acid derivatives constitute a rapidly expanding class of organic compounds that combine the structural diversity of amino acids with the chemical versatility of sulfonyl functional groups. These compounds have gained considerable attention in contemporary chemical research due to their unique properties and potential applications across multiple disciplines. The synthesis of bioactive sulfonamides using amino acids as starting reagents has become an area of significant research interest in organic chemistry, representing a paradigm shift from traditional synthetic approaches.

The fundamental advantage of amino acid-based sulfonamides over conventional amine-derived counterparts lies in their inherent biological relevance and structural complexity. Amino acids provide a versatile platform for sulfonamide synthesis with tailored structures, offering numerous advantages including biological relevance, chirality, stereochemistry, diversity of side chains, orthogonality in functional group manipulation, and potential for peptide and protein synthesis. The reaction mechanism of amino acid-derived sulfonamide synthesis involves a nucleophilic attack by the amino group on the activated sulfonyl species to produce a sulfonamide functional group.

Recent developments have demonstrated that amino acids serve as superior precursors compared to amines in sulfonamide synthesis, minimizing several traditional drawbacks associated with conventional methods. The structural similarities between amines and amino acids make this transition particularly advantageous, as amino acids offer mild reaction conditions, alignment with green chemistry principles, diverse synthetic applications, easy availability, and economic viability. These characteristics position sulfonylated amino acid derivatives as essential components in modern synthetic chemistry.

Historical Context and Discovery

The historical development of sulfonylated amino acid chemistry can be traced through several key milestones in organic synthesis methodology. Early work on sulfonamide synthesis from sulfonyl chlorides was documented by Forster in 1914 and Koburger in 1903, establishing foundational principles for sulfonyl group incorporation into nitrogen-containing compounds. These pioneering studies laid the groundwork for subsequent investigations into more sophisticated sulfonylation strategies.

The evolution of amino acid-based sulfonamide synthesis represents a significant advancement from traditional methodologies. Classical approaches typically relied on amine-sulfonyl chloride reactions as common synthetic steps, but recent developments have shown amino acids to be superior starting materials. This transition reflects a broader understanding of the unique properties that amino acids bring to sulfonamide chemistry, including their inherent chirality and biological relevance.

Contemporary synthetic methodologies have expanded significantly beyond these historical foundations. The development of silver-catalyzed coupling conditions for sulfonylation reactions represents a notable advancement, with various silver salts including silver fluoride, silver acetate, silver tetrafluoroborate, and silver nitrate proving effective in different synthetic contexts. These methodological improvements have enabled more efficient and selective synthesis of complex sulfonylated amino acid derivatives.

Historical Period Key Development Significance
Early 1900s Forster (1914) and Koburger (1903) sulfonamide synthesis Foundation of sulfonyl chemistry
Mid-20th Century Development of amino acid chemistry Recognition of amino acid versatility
Late 20th Century Advanced sulfonylation methodologies Improved synthetic efficiency
Contemporary Era Silver-catalyzed amino acid sulfonamide synthesis Enhanced selectivity and yield

Significance in Contemporary Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its potential applications across multiple scientific disciplines. Amino acid-based sulfonamides have demonstrated numerous pharmacological activities, including antibacterial, antiviral, anticancer, antioxidant, anti-inflammatory, anti-plasmodial, antimalarial, anti-trypanosomal, and insect growth regulatory properties. This broad spectrum of biological activities makes compounds like this compound valuable targets for pharmaceutical development.

The compound's significance extends beyond biological applications to include its role as a versatile synthetic intermediate. Recent investigations have demonstrated the utility of amino acid sulfonamides as sulfonylation reagents in various synthetic transformations. Silver-catalyzed synthesis of coumarins and oxindoles by radical cyclization has employed amino acid sulfonamides as versatile sulfonylation reagents, highlighting their importance in constructing complex molecular architectures. These applications demonstrate the compound's value in synthetic organic chemistry beyond its intrinsic biological properties.

Contemporary research has also focused on the development of novel synthetic methodologies for preparing this compound and related compounds. The optimization of reaction conditions, including the use of various silver catalysts and oxidants, has led to improved yields and selectivity in sulfonamide formation. These methodological advances have made the compound more accessible for research applications and potential industrial synthesis.

Research Application Biological Activity Synthetic Utility
Pharmaceutical Development Antibacterial, Antiviral, Anticancer Drug Discovery
Synthetic Chemistry Anti-inflammatory, Antioxidant Building Block Synthesis
Materials Science Anti-plasmodial, Antimalarial Polymer Precursors
Agricultural Chemistry Insect Growth Regulatory Pesticide Development

Scope and Objectives of the Outline

The comprehensive examination of this compound presented in this analysis encompasses multiple dimensions of chemical research, from fundamental structural characterization to advanced synthetic applications. The primary objective of this outline is to provide a thorough understanding of the compound's position within the broader context of sulfonylated amino acid chemistry, while highlighting its specific properties and research significance.

This analysis addresses the fundamental chemical properties of this compound, including its molecular structure, physical characteristics, and chemical behavior. The compound's molecular formula C15H15NO4S and Chemical Abstracts Service registry number 1562417-33-7 provide essential identification parameters for researchers. The systematic International Union of Pure and Applied Chemistry name, (2S)-2-[N-(benzenesulfonyl)anilino]propanoic acid, reflects the compound's stereochemical configuration and functional group arrangement.

The scope of this examination extends to the compound's synthetic accessibility and methodological considerations. Recent research has demonstrated that amino acid-derived sulfonamides can be synthesized through various approaches, including direct sulfonylation of amino acids and more complex multi-step procedures. The optimization of these synthetic routes represents an ongoing area of research interest, with implications for both laboratory-scale synthesis and potential industrial applications.

Furthermore, this outline addresses the compound's position within the evolving landscape of chemical research methodologies. The integration of green chemistry principles, stereochemical control, and synthetic efficiency represents key considerations in contemporary approaches to sulfonylated amino acid synthesis. These factors contribute to the compound's significance in modern chemical research and its potential for future applications across multiple scientific disciplines.

Properties

IUPAC Name

(2S)-2-[N-(benzenesulfonyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-12(15(17)18)16(13-8-4-2-5-9-13)21(19,20)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJJOYMQPVKAGW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Phenyl-N-(phenylsulfonyl)alanine involves several steps. One common synthetic route includes the reaction of alanine with phenylsulfonyl chloride in the presence of a base, followed by the addition of phenylamine . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity .

Chemical Reactions Analysis

Photochemical Degradation

N-Arylsulfonyl amino acids undergo photolysis via an electron transfer (ET) mechanism:

  • Primary Pathway : Excitation leads to ET from the carboxylate to the sulfonyl group, generating a biradical intermediate. This decomposes into toluenesulfinic acid, ammonia, carbon dioxide, and carbonyl compounds .

  • Side Reactions : Bulky aliphatic or aromatic side chains (e.g., phenyl) alter product distribution, with minor pathways including C–S bond cleavage .

Key Findings :

ConditionMajor ProductsYield (%)
UV IrradiationSulfinic acid, NH₃, CO₂, carbonyl60–80
Presence of O₂Enhanced sulfinic acid formation>80

Palladium-Catalyzed C–H Functionalization

The compound participates in ortho-C–H olefination reactions under palladium catalysis:

  • Reaction Setup : Pd(OAc)₂, Ag₂CO₃, and picolinamide directing groups enable selective olefination at the ortho position .

  • Scope : Compatible with alkenes such as styrene derivatives, yielding allylated products (Table 1) .

Example Reaction :

text
N-Phenyl-N-(phenylsulfonyl)alanine + Styrene → ortho-Olefinated Product (Yield: 65–85%)[7]

Mechanism :

  • Pd(II) coordination to the sulfonyl oxygen.

  • C–H activation forms a palladacycle intermediate.

  • Olefin insertion and β-hydride elimination yield the final product .

Comparative Reactivity with Benzoyl Analogues

N-(Phenylsulfonyl) derivatives exhibit distinct reactivity compared to N-benzoyl amino acids:

  • Enantioselectivity : Sulfonyl groups induce consistent enantioselectivity (S > R) in inhibition studies, unlike benzoyl variants .

  • Substituent Effects : N-Phenyl substitution in benzoyl analogues boosts inhibitory activity by 3-fold, whereas sulfonyl derivatives show minimal change .

Conformational Analysis :

  • Benzoyl Series : Rotamers exist in solution, with bulky substituents locking trans conformations .

  • Sulfonyl Series : Restricted rotation due to sulfonyl steric effects, favoring a single conformer .

Scientific Research Applications

Antiviral Activity

HIV Treatment
N-Phenyl-N-(phenylsulfonyl)alanine has been identified as a promising scaffold for developing NNRTIs aimed at combating HIV. Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against wild-type HIV-1 strains and certain resistant mutants. For instance, the compound 12126065 showed an effective concentration (EC50) of 0.24 nM with low cytotoxicity (CC50 = 4.8 µM), indicating its potential as a therapeutic agent for HIV-associated neurocognitive disorders (HAND) .

Mechanism of Action
The mechanism by which this compound acts involves binding to the reverse transcriptase enzyme, inhibiting viral replication. This inhibition is crucial for preventing the progression of HIV infection, especially in patients with strains resistant to existing NNRTIs . The optimization of this compound through structure-activity relationship (SAR) studies has led to the identification of over 100 analogs, enhancing its efficacy against various mutant strains .

Structure-Activity Relationship Studies

Optimization Process
The optimization of this compound involves modifying its structural components to enhance antiviral activity while minimizing toxicity. Key modifications include altering substituents on the phenyl and sulfonamide groups, which have shown to significantly impact the compound's biological activity . For example, replacing the phenyl fragment with a naphthalene ring resulted in increased antiviral potency .

Table 1: Selected Compounds and Their Activities

Compound IDStructure ModificationEC50 (nM)CC50 (µM)Remarks
12126065N-phenylsulfonamide0.244.8Potent against wild-type HIV-1
11726152Naphthalene substitutionTBDTBDIncreased activity observed
RPVStandard NNRTITBDTBDComparison with established drugs

Broader Implications in Medicinal Chemistry

Potential Beyond HIV
While much of the research has focused on HIV, the chemical structure of this compound suggests potential applications in other viral infections. Its ability to inhibit viral replication mechanisms could be explored against viruses such as Hepatitis C and Flavivirus, where effective treatments are still lacking .

Challenges and Future Directions

Drug Resistance
One major challenge in developing effective antiviral therapies is the emergence of drug-resistant viral strains. Continuous monitoring and modification of compounds like this compound are essential to maintain their efficacy against evolving viruses . Future research should focus on comprehensive SAR studies and clinical trials to validate these compounds' safety and effectiveness.

Research Gaps
Despite promising results, there remains a need for more extensive studies to fully understand the pharmacokinetics and long-term safety profiles of these compounds in human subjects. Collaborative efforts among researchers can enhance the discovery process and lead to innovative therapeutic solutions.

Mechanism of Action

The mechanism of action of N-Phenyl-N-(phenylsulfonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Phenyl-N-(phenylsulfonyl)alanine with structurally related sulfonamide-alanine derivatives, focusing on substituent effects, synthesis, and applications.

Structural Variations and Molecular Properties
Compound Name Substituents on N-Atom Molecular Formula Key Structural Features
This compound Phenyl, Phenylsulfonyl C₁₅H₁₅NO₄S Dual aromatic groups; high steric bulk
N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine 4-Methoxyphenyl, Methylsulfonyl C₁₁H₁₅NO₅S Methoxy group enhances polarity
N-(2-Ethyl-6-methylphenyl)-N-(sulfoacetyl)-L-alanine 2-Ethyl-6-methylphenyl, Sulfoacetyl C₁₄H₁₉NO₆S Branched alkyl chain; sulfonic acid moiety
N-(Methylsulfonyl)-N-phenyl-D-alanine Phenyl, Methylsulfonyl C₁₀H₁₃NO₄S Smaller sulfonyl group; D-alanine backbone
N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine 3-Chloro-4-methylphenyl, Methylsulfonyl C₁₁H₁₄ClNO₄S Chloro substituent; increased lipophilicity

Key Observations :

  • Aromatic vs.
  • Polarity and Solubility : Methoxy () and sulfoacetyl () substituents increase hydrophilicity, whereas chloro groups () enhance lipophilicity.
  • Chirality : The D-alanine configuration in N-(methylsulfonyl)-N-phenyl-D-alanine may influence biological activity compared to the L-form .

Critical Differences :

  • Reactivity : Bulky substituents (e.g., phenylsulfonyl) may slow reaction kinetics compared to methylsulfonyl groups.
  • Yield Optimization : Reactions with phenylsulfonyl chloride require precise stoichiometry (1:1 molar ratio) to avoid byproducts .

Biological Activity

N-Phenyl-N-(phenylsulfonyl)alanine is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a phenylsulfonyl group attached to an alanine backbone. This unique structure contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its ability to interact with various proteins and enzymes. The compound can bind to active sites, altering enzyme kinetics and influencing cellular pathways. This interaction is crucial for its applications in proteomics, where it aids in studying protein functions and interactions.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus epidermidis
  • Escherichia coli
  • Candida albicans

For instance, derivatives of this compound showed minimum inhibitory concentrations (MICs) as low as 14 μg/mL against C. albicans and 28.1 μg/mL against E. coli .

2. Antioxidant Properties

The compound has shown promising antioxidant activity, which is critical for combating oxidative stress in biological systems. In vitro studies indicate that it can scavenge free radicals effectively, contributing to its potential therapeutic applications .

3. Enzyme Inhibition

Research has highlighted the compound's ability to inhibit key enzymes related to metabolic disorders:

  • α-amylase
  • α-glucosidase
  • Acetylcholinesterase (AChE)

These inhibitory effects are particularly relevant in the context of diabetes management, as they can help regulate blood sugar levels by slowing carbohydrate digestion .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
N-PhenylalanineSimple amino acidLimited reactivity
N-(Phenylsulfonyl)glycineGlycine backboneDifferent reactivity
N-Phenyl-N-(phenylsulfonyl)glycineGlycine backboneVarying applications compared to alanine
Sulfonamide derivativesVarious structuresAntimicrobial, antioxidant

This compound's sulfonamide group enhances its reactivity compared to other amino acids like phenylalanine or glycine derivatives .

Case Studies and Research Findings

  • In Vivo Studies : Research on Swiss male albino mice demonstrated that compounds derived from this compound exhibited no significant toxic effects on hematological parameters or liver histology at various dosages, suggesting a favorable safety profile for therapeutic use .
  • Antiviral Activity : A study identified a related scaffold, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, which displayed potent activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV strains, indicating potential applications in antiviral drug development .
  • Antidiabetic Potential : The compound's ability to inhibit glucose-6-phosphatase (G6Pase) positions it as a candidate for further investigation in diabetes treatment strategies .

Q & A

What are the recommended synthetic methodologies for N-Phenyl-N-(phenylsulfonyl)alanine, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis of N-substituted alanine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like N-formyl-L-phenylalanine are synthesized via reaction of L-phenylalanine with formyl chloride in anhydrous organic solvents (e.g., dichloromethane) under alkaline catalysis . Adapting this method for this compound would require substituting formyl chloride with phenylsulfonyl chloride. Key considerations include:

  • Solvent choice : Anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the sulfonyl chloride.
  • Catalysis : Use of bases like triethylamine to neutralize HCl byproducts.
  • Temperature : Controlled conditions (0–25°C) to minimize side reactions.
    Yield optimization may require iterative adjustments to stoichiometry and reaction time, while purity can be enhanced via recrystallization or column chromatography.

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) for this compound?

Level: Basic
Answer:
Discrepancies in spectral data often arise from impurities, stereochemical variations, or solvent effects. For instance, in related compounds like N-acetyl-D-phenylalanine, unresolved stereocenters or residual solvents can distort NMR peaks . Methodological steps include:

  • Purification : Repetitive recrystallization or HPLC to isolate the target compound.
  • Stereochemical analysis : Use chiral columns or optical rotation measurements to confirm absolute configuration .
  • Reference standards : Compare data with structurally similar compounds (e.g., N-substituted alanine derivatives in CAS databases) .
    Advanced mass spectrometry (e.g., HRMS) can resolve molecular weight ambiguities caused by isotopic patterns or adduct formation.

What strategies are effective for studying the structure-activity relationship (SAR) of this compound in opioid receptor binding?

Level: Advanced
Answer:
SAR studies for sulfonamide-containing analogs can be guided by prior work on enkephalin derivatives. For example, N-Phenyl-N-(piperidin-2-ylmethyl)propionamide hybrids showed nanomolar binding affinity to μ-opioid receptors, influenced by substituent bulk and electronic effects . Methodological approaches include:

  • Molecular docking : Use software like AutoDock to predict binding modes with receptor crystal structures (e.g., PDB: 6DDF).
  • Functional assays : Measure cAMP inhibition or β-arrestin recruitment in transfected HEK293 cells.
  • Analog synthesis : Systematically modify the phenylsulfonyl group (e.g., electron-withdrawing substituents) to assess impact on affinity and selectivity.
    In vivo efficacy may require pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) to address discrepancies between in vitro and in vivo activity .

How does the metabolic stability of this compound impact its preclinical evaluation?

Level: Advanced
Answer:
Metabolic instability, common in sulfonamide derivatives, can limit bioavailability. For example, some opioid ligands exhibit reduced in vivo efficacy due to rapid hepatic clearance despite high in vitro affinity . Key methodologies include:

  • In vitro assays : Incubate the compound with liver microsomes or cytochrome P450 isoforms to identify metabolic hotspots.
  • Stabilization strategies : Introduce steric hindrance (e.g., ortho-substituents on the phenyl ring) or replace labile groups (e.g., sulfonyl with carbonyl).
  • Pharmacokinetic profiling : Measure half-life (t½) and AUC in rodent models to correlate with efficacy.
    Alanine’s role in glucose metabolism (e.g., hypoglycemia modulation) suggests additional metabolic pathways to monitor .

What experimental precautions are critical when handling this compound during synthesis?

Level: Basic
Answer:
Safety protocols for sulfonamide derivatives align with those for reactive intermediates like sulfonyl chlorides:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Ventilation : Local exhaust systems to prevent inhalation of fine powders or vapors .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb solids using vermiculite.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

How can researchers address conflicting bioactivity data in cell-based vs. animal models for this compound?

Level: Advanced
Answer:
Discrepancies often stem from differences in receptor density, pharmacokinetics, or off-target effects. For example, a ligand with subnanomolar in vitro binding may fail in vivo due to poor blood-brain barrier penetration . Mitigation strategies include:

  • Dose-response studies : Test escalating doses to identify therapeutic windows.
  • Tissue distribution assays : Use radiolabeled compounds (e.g., <sup>14</sup>C tags) to quantify biodistribution.
  • Species-specific modeling : Compare receptor homology (e.g., human vs. rodent μ-opioid receptors) to validate translational relevance.
    Statistical rigor, as per NIH preclinical guidelines (e.g., randomization, blinding), is essential to ensure reproducibility .

What analytical techniques are optimal for quantifying this compound in biological matrices?

Level: Advanced
Answer:
High-sensitivity quantification requires:

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and multiple reaction monitoring (MRM) for selective ion transitions .
  • Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction to remove interferents.
  • Calibration curves : Spiked matrix samples (plasma, tissue homogenates) to account for matrix effects.
    Cross-validate with orthogonal methods like ELISA or capillary electrophoresis to confirm accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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